Clobenztropine

Beschreibung

Historical Context of Tropane Alkaloid Derivatives in Pharmaceutical Research

Tropane alkaloids (TAs) represent a significant class of naturally occurring compounds characterized by a distinctive bicyclic tropane ring system. nih.govwikipedia.org These alkaloids are predominantly found in plants belonging to the Solanaceae and Erythroxylaceae families. nih.govresearchgate.netbohrium.com The historical utilization of tropane-containing plants spans back to ancient civilizations, with documented applications in medicine, as poisons, and for their psychoactive properties. nih.govbohrium.com

The scientific investigation into tropane alkaloids gained momentum in the early 19th century with the isolation of key compounds such as atropine and scopolamine. nih.govpsu.edu Atropine, first isolated from belladonna and henbane, and scopolamine (hyoscine), also derived from Solanaceae plants, laid the groundwork for understanding their pharmacological actions, particularly their potent anticholinergic effects. nih.govpsu.edunih.gov These early discoveries were instrumental in the development of treatments targeting the cholinergic system and have continued to inspire research into more selective receptor antagonists. nih.govrjpbr.com Another prominent TA, cocaine, isolated in 1860 from the coca plant, is recognized for its stimulant properties and complex history of use and study. nih.govwikipedia.orgpsu.edu

The tropane skeleton has proven to be a versatile scaffold in medicinal chemistry, serving as the basis for the synthesis of a wide array of pharmaceutical agents. nih.govinhn.org Derivatives of tropane alkaloids have found applications as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. psu.edunih.gov The enduring interest in this chemical class underscores its importance in drug discovery, with ongoing research aiming to leverage its structural features for novel therapeutic interventions. nih.govinhn.org

Overview of Clobenztropine's Role in Dopaminergic and Cholinergic System Investigations

This compound is a compound that belongs to the tropane alkaloid class, sharing the characteristic bicyclic tropane ring structure. nih.govwikipedia.org While tropane alkaloids generally, and structurally related compounds like benztropine, are extensively studied for their interactions with dopaminergic and cholinergic systems, specific research detailing this compound's direct role in these particular neurotransmitter systems is not extensively documented within the provided literature. rjpbr.comnih.goviiab.menih.govdrugbank.commdpi.com

For context, benztropine, a synthetic tropane derivative, acts as a muscarinic acetylcholine receptor antagonist and also inhibits dopamine reuptake and storage, thereby influencing dopaminergic activity. nih.goviiab.medrugbank.com These mechanisms are relevant to its therapeutic use in conditions such as Parkinson's disease. nih.goviiab.me However, direct preclinical findings specifically linking this compound to the modulation of dopaminergic or cholinergic neurotransmission are not detailed in the available search results.

The existing literature does note this compound in the context of other research areas. Notably, this compound analogues have been investigated as potential small-molecule inhibitors targeting the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, indicating its study within the field of preclinical antiviral research. researchgate.net

Scope and Significance of Academic Research on this compound

The scope of academic research is crucial for defining the boundaries and focus of scientific investigations, ensuring that studies are manageable, relevant, and capable of yielding meaningful results. enago.comdiscoverphds.commindthegraph.comatlasti.comeditage.com For compounds such as this compound, academic research in chemical biology and preclinical studies aims to elucidate their chemical properties, biological activities, and potential therapeutic applications.

The significance of such research lies in the potential discovery of novel therapeutic agents or a deeper understanding of underlying biological pathways. As indicated by its mention in the context of SARS-CoV-2 research, this compound and its analogues are subjects of investigation for their potential as inhibitors of viral entry mechanisms. researchgate.net This highlights a specific area within the broader scope of preclinical antiviral research. The broader significance of studying tropane alkaloid derivatives, including compounds like this compound, stems from their rich pharmacological history and their potential to inspire the development of new drugs with improved selectivity and efficacy for various biological targets. nih.gov

Note on Data Tables:

Specific preclinical data and receptor binding affinities for this compound were not detailed in the provided search results. The available information primarily focuses on the general class of tropane alkaloids and the known actions of structurally related compounds such as benztropine, or mentions this compound in the context of SARS-CoV-2 research without providing quantitative findings. Therefore, a data table specifically detailing this compound's preclinical research findings cannot be generated from the provided sources.

However, to illustrate the types of interactions tropane alkaloid derivatives can engage in, the following table summarizes known receptor interactions and relative activities for the related compound, benztropine:

| Target Receptor/System | Interaction Type | Relative Potency/Activity | Source Reference |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor M1 | Antagonist | Selective M1 antagonist | iiab.medrugbank.com |

| Dopamine Transporter (Sodium-dependent) | Inhibitor | Potent inhibitor of presynaptic carrier-mediated transport | iiab.medrugbank.com |

| Anticholinergic Activity | Antagonist | Approximately half as potent as atropine (in vivo) | nih.gov |

| Antihistamine Activity | Antagonist | Similar to pyrilamine maleate | nih.govdrugbank.com |

| Acid Sphingomyelinase (FIASMA) | Inhibitor | Functional inhibitor | iiab.me |

Compound List

Eigenschaften

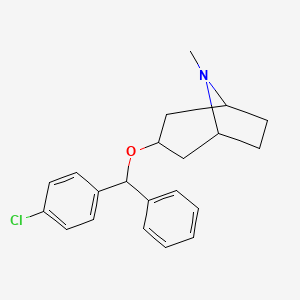

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXFDULERPAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043897 | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-46-3 | |

| Record name | 3-[(4-Chlorophenyl)phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenztropine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CDT278F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivative Design

General Synthetic Strategies for Tropane-Based Compounds Relevant to Clobenztropine

The tropane skeleton, a bicyclic amine structure, forms the fundamental framework for this compound and related alkaloids like atropine, scopolamine, and cocaine. Historically, significant efforts have been dedicated to its synthesis, with key advancements made by pioneering chemists.

One of the most seminal contributions to tropane synthesis is Sir Robert Robinson's biomimetic one-pot synthesis of tropinone in 1917. This method, which cleverly mimics biological pathways, involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. Initially yielding 17%, subsequent optimizations have reportedly improved the yield to over 90% (6, 10). Tropinone serves as a crucial intermediate, readily reducible to tropine (3α-tropanol) or pseudotropine (3β-tropanol) via tropinone reductases (TRI and TRII) (3, 7, 10, 15). TRI is particularly noted for its preference in producing tropine, the direct precursor to many tropane esters (10).

Biogenetically, the tropane ring system originates from amino acids such as ornithine or arginine, which are converted through putrescine and N-methylputrescine to the N-methyl-Δ¹-pyrrolinium cation. This electrophilic intermediate is central to the formation of the tropane core upon reaction with appropriate nucleophiles (3, 4, 13, 16).

More contemporary approaches have also emerged, such as a method involving the aziridination of a cycloheptadiene intermediate followed by a vinyl aziridine rearrangement. This strategy allows for the construction of the tropane core in a relatively short sequence (5-7 steps) and facilitates late-stage structural diversification at key positions like N8, C3, C6, and C7 (9, 11).

| Synthesis Method | Key Reactants | Key Intermediate | Yield (Approx.) | Significance |

| Robinson Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid (or Acetone) | Tropinone | 17% → >90% | Classic biomimetic synthesis; efficient one-pot reaction; precursor to tropine. |

| Willstätter Synthesis | Cycloheptanone (multi-step) | Tropinone | 0.75% | Early synthesis; established tropinone structure; complex and low-yielding. |

| Biomimetic Pathways | Ornithine/Arginine → Putrescine → N-methyl-Δ¹-pyrrolinium cation | N-methyl-Δ¹-pyrrolinium cation | N/A | Mimics biological formation of the tropane skeleton from amino acid precursors. |

| Aziridination/Rearrangement | Cycloheptadiene derivatives, Dipolarophiles | Tropane core | 5-7 steps | Modern approach; allows for late-stage diversification; versatile for analogs. |

Methodological Approaches for Chloro-Substituted Tropane Derivatives

The introduction of a chlorine atom, particularly at the 3α-position, is a critical step in synthesizing this compound. This typically involves either direct chlorination of tropane precursors or synthesis using chlorinated building blocks.

Direct chlorination of tropine or tropinone derivatives can be achieved using various chlorinating agents. For instance, reactions involving thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are common methods for converting hydroxyl groups to chlorides. Stereochemical control is paramount to ensure the desired α-configuration at the C3 position. This often requires careful selection of reagents and reaction conditions, as the hydroxyl group in tropine is at the 3α-position, and its substitution needs to proceed with retention or inversion of configuration depending on the chosen pathway.

Alternatively, synthetic routes might employ precursors already bearing a chlorine atom, which are then incorporated into the tropane ring system. For example, modified Mannich reactions or other cyclization strategies could utilize chlorinated starting materials to construct the bicyclic framework with the chlorine substituent already in place.

Research into the synthesis of 3-chlorotropane derivatives often focuses on optimizing regioselectivity and stereoselectivity. Methods may involve protecting group strategies to direct chlorination to specific sites or employing chiral auxiliaries or catalysts to control the stereochemical outcome.

Advanced Synthetic Techniques for this compound Analogs

The design and synthesis of this compound analogs leverage advanced organic chemistry techniques to explore structure-activity relationships and develop compounds with modified properties. These techniques often focus on efficient construction of the tropane core, precise functionalization, and stereochemical control.

Modern synthetic strategies for tropane analogs include asymmetric synthesis approaches to control the stereochemistry at chiral centers within the tropane ring. Microwave-assisted reactions and catalytic methods, such as transition metal-catalyzed cross-couplings or C-H functionalization, can be employed to introduce diverse substituents or modify existing functional groups on the tropane skeleton.

For instance, the aziridination/Huisgen [3+2]-cycloaddition cascade of cyclopropanated heterocycles offers a versatile route to tropanes and their analogs, enabling the synthesis of compounds with substituents at various positions of the tropane ring system (9, 11). This methodology allows for the creation of libraries of tropane derivatives by varying the dipolarophiles and heterocycles used in the cycloaddition.

Furthermore, techniques such as solid-phase synthesis or combinatorial chemistry can be applied to rapidly generate a series of analogs with systematic variations in their structure, particularly at the N-substituent or the C3 ester/ether linkage, which are common modification sites in tropane-based drugs. The development of stereoselective reductions, oxidations, and alkylations also plays a crucial role in accessing specific tropane derivatives with desired stereochemical configurations.

Preclinical Pharmacological Profile

In Vitro Receptor and Transporter Binding Affinity Studies

In vitro studies are crucial for elucidating the direct interactions of a compound with its molecular targets. These studies typically involve radioligand binding assays to determine the affinity of the compound for specific receptors and transporters.

Dopamine Transporter (DAT) Binding Kinetics and Equilibrium

The dopamine transporter (DAT) is a primary target for many psychoactive compounds. It is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. wikipedia.org Studies have shown that clobenztropine and its analogs interact with the dopamine transporter. nih.gov The binding of these compounds to DAT can inhibit dopamine reuptake, leading to increased extracellular dopamine levels. nih.gov

Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound Analogs

| Compound | DAT Binding Affinity (Kᵢ, nM) | Reference |

| Benztropine | Varies by study | nih.gov |

| 4-Chlorobenztropine | Varies by study | nih.gov |

Note: Specific Kᵢ values for this compound at the DAT are not consistently reported in publicly available literature. The table reflects the known interaction of its analogs.

Muscarinic Acetylcholine Receptor Subtype (M1, M2, M3) Binding Profiles

This compound is classified as an anticholinergic agent, indicating its interaction with muscarinic acetylcholine receptors (mAChRs). ontosight.ai These receptors are G protein-coupled receptors involved in a wide range of physiological functions. wikipedia.org There are five subtypes of muscarinic receptors (M1-M5), and the binding profile of a compound across these subtypes determines its specific effects. nih.gov

This compound acts as a competitive inhibitor of acetylcholine at muscarinic receptors. ontosight.ai This blockade reduces the effects of acetylcholine, leading to decreased smooth muscle contraction and glandular secretions. ontosight.ai While detailed binding affinities for each subtype (M1, M2, M3) are not always specified, its classification as an anticholinergic implies significant interaction. For comparison, other anticholinergic drugs like atropine and trihexyphenidyl have well-characterized binding profiles at different muscarinic receptor subtypes. idrblab.netthecarlatreport.com The affinity for specific subtypes can influence the therapeutic applications and side effect profile of such compounds.

Table 2: Muscarinic Acetylcholine Receptor Binding

| Receptor Subtype | This compound Interaction | Reference |

| M1, M2, M3 | Antagonist | ontosight.ai |

Histamine H1 Receptor Binding and Antagonism

This compound is also identified as an antihistamine. wikipedia.org This indicates that it binds to and blocks the action of histamine at the H1 receptor. wikipedia.orgwikipedia.org First-generation antihistamines, a class to which this compound belongs, are known to cross the blood-brain barrier and cause sedation due to their action on central H1 receptors. nih.gov

Table 3: Histamine H1 Receptor Binding

| Receptor | This compound Interaction | Reference |

| H1 | Antagonist | wikipedia.orgwikipedia.org |

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

Monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are crucial for regulating serotonergic and noradrenergic neurotransmission, respectively. mdpi.comnih.gov While this compound's primary actions are on dopamine and acetylcholine systems, some related compounds show activity at SERT and NET. For example, the tricyclic antidepressant clomipramine, which shares some structural similarities, is a potent inhibitor of SERT and also has affinity for NET. infogalactic.comen-academic.com However, specific data on the binding affinity of this compound at SERT and NET is limited in the available literature.

In Vivo Neurochemical Effects in Animal Models

In vivo studies in animal models provide valuable information on how a compound affects brain chemistry in a living organism. These studies often utilize techniques like microdialysis to measure changes in extracellular neurotransmitter levels. mdpi.comnih.gov

Modulation of Extracellular Neurotransmitter Levels (e.g., Dopamine, Acetylcholine)

Consistent with its in vitro binding profile, this compound and its analogs have been shown to modulate extracellular levels of dopamine and acetylcholine in animal models. By inhibiting the dopamine transporter, these compounds can increase the concentration of dopamine in the synaptic cleft. nih.gov For instance, a study on the analog 4-chlorobenztropine demonstrated a significant and prolonged elevation of extracellular dopamine in the nucleus accumbens of rats. nih.gov

The interaction between the cholinergic and dopaminergic systems is complex. nih.govelifesciences.org Acetylcholine can modulate dopamine release through actions on both nicotinic and muscarinic receptors located on dopamine terminals. plos.orgnih.gov Conversely, dopamine can also influence acetylcholine release. Given this compound's anticholinergic properties, it is expected to alter this delicate balance. By blocking muscarinic receptors, it could potentially disinhibit dopamine release in certain brain regions, further contributing to its effects on extracellular dopamine levels. However, detailed in vivo microdialysis studies specifically examining the simultaneous effects of this compound on both dopamine and acetylcholine are not widely reported.

Behavioral Phenotyping in Preclinical Animal Models

Locomotor activity in rodents is a fundamental measure used to assess the stimulant or depressant effects of centrally acting drugs. drnaitiktrivedi.complos.org These assessments are typically conducted in an open-field arena, where infrared beams track the animal's horizontal and vertical movements over a set period. drnaitiktrivedi.com

Specific studies quantifying the effects of this compound on spontaneous locomotor activity in rodents are not readily found in the reviewed literature. However, predictions about its effects can be made based on its drug class. As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. nih.govmerckvetmanual.com Such compounds are known to produce a range of behavioral effects, including sedation, which would manifest as decreased locomotor activity. nih.govnih.gov Paradoxically, some first-generation antihistamines and benztropine analogs can also cause psychomotor activation, leading to an increase in locomotor activity. researchgate.netnih.gov This stimulant-like effect is often linked to the inhibition of dopamine reuptake. nih.gov Therefore, without direct experimental evidence, it is plausible that this compound could either decrease or increase locomotor activity depending on the specific context and animal model.

Table 2: Typical Parameters Measured in an Open-Field Locomotor Activity Test

| Parameter | Description | Potential Interpretation |

| Total Distance Traveled | The total distance the animal moves within the arena. | An increase suggests a stimulant effect; a decrease suggests a sedative or motor-impairing effect. |

| Horizontal Activity | The number of times the animal breaks horizontal infrared beams. | Correlates with general movement and exploration. |

| Vertical Activity (Rearing) | The number of times the animal stands on its hind legs. | Can be related to exploration or specific drug effects. |

| Time in Center vs. Periphery | The amount of time the animal spends in the exposed center of the arena versus near the walls. | Often used as a measure of anxiety-like behavior, with more time in the center suggesting anxiolytic effects. |

This table is representative of the data collected in locomotor studies. No specific data for this compound is available.

Drug discrimination is a specialized behavioral paradigm in animals used to determine the subjective effects of a novel compound. nih.govwikipedia.org In this procedure, an animal is trained to recognize the internal state produced by a specific "training" drug and distinguish it from a non-drug state (saline) to receive a reward. creative-biolabs.com When a new test drug is administered, the animal's choice reveals whether the new drug feels subjectively similar to the training drug—a phenomenon known as generalization. wikipedia.orglabcorp.com This technique is highly valuable for classifying new drugs and predicting their abuse potential if they generalize to a known drug of abuse. labcorp.com

There are no published drug discrimination studies for this compound in the available scientific literature. Such a study would be necessary to understand its subjective effects in a preclinical model. For example, if animals trained to discriminate cocaine from saline were tested with this compound, and they responded on the cocaine-appropriate lever, it would suggest that this compound produces cocaine-like subjective effects, likely mediated by dopamine reuptake inhibition. Conversely, failure to generalize would indicate a dissimilar subjective profile.

Table 3: Example Data Presentation in a Drug Discrimination Study

| Test Compound Dose | Percent of Responses on Drug-Appropriate Lever | Interpretation |

| Vehicle | < 20% | No drug effect perceived. |

| Low Dose | 20-80% | Partial generalization (some similarity). |

| High Dose | > 80% | Full generalization (high similarity to the training drug). |

This table is a conceptual illustration of how drug discrimination data is interpreted. No such data exists for this compound in the reviewed literature.

Preclinical research into potential treatments for Parkinson's disease heavily relies on neurotoxin-based rodent models that replicate the core pathology of the disease—the degeneration of dopaminergic neurons in the nigrostriatal pathway. frontiersin.org The two most common models are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. researchgate.netdovepress.com In these models, the neurotoxin is administered to selectively destroy dopamine neurons, leading to motor deficits that can be measured and potentially reversed by test compounds. frontiersin.orgdovepress.com

While this compound's structural analog, benzatropine, is an established anticholinergic drug used in the management of Parkinson's disease, there is no evidence in the reviewed literature of this compound itself being tested in 6-OHDA, MPTP, or other specific rodent models of Parkinson's disease. drugbank.com Its classification as an anticholinergic agent suggests a potential mechanism for alleviating some motor symptoms, but this has not been validated in preclinical disease models.

Table 4: Key Features of Common Rodent Models of Parkinson's Disease

| Model | Neurotoxin | Mechanism of Action | Typical Outcome Measures |

| 6-OHDA Model | 6-hydroxydopamine | Taken up by dopamine transporters, it induces oxidative stress and destroys dopaminergic neurons. dovepress.com | Drug-induced rotational behavior (unilateral lesion), tests of limb use and motor coordination. frontiersin.org |

| MPTP Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Metabolized to the toxic ion MPP+, which inhibits mitochondrial function and causes neuronal death. researchgate.net | Bradykinesia, rigidity, and other motor deficits measured in tests of gait and movement initiation. biomolther.org |

This compound is classified as a first-generation antihistamine. iiab.meiiab.me A primary characteristic of this class is the ability to cross the blood-brain barrier and act as an inverse agonist at central histamine H1 receptors. nih.govjiaci.org The antagonism of central H1 receptors is directly linked to a variety of behavioral effects in preclinical models. nih.gov

Studies using H1-receptor knockout mice have been instrumental in confirming the role of this receptor in specific behaviors. These mice exhibit altered sleep-wake cycles, locomotion, and arousal levels compared to wild-type mice, demonstrating that H1 receptor activity is crucial for these functions. nih.gov Therefore, a compound like this compound that blocks these receptors would be expected to modulate these same behaviors. Common behavioral effects associated with central H1 antagonism in animals include sedation and cognitive impairment. nih.govmerckvetmanual.com Preclinical models to test for anti-allergic activity more directly include histamine-induced bronchoconstriction in guinea pigs and passive paw anaphylaxis in rats, which measure physiological responses to allergic challenges. researchgate.net

Table 5: Behavioral Phenotypes Observed in Histamine H1 Receptor Knockout Mice

| Behavioral Domain | Observation in H1-Receptor Knockout Mice | Implication for H1 Antagonists (like this compound) |

| Arousal/Sleep | Altered sleep-wake cycle | Expected to induce sedation/drowsiness. nih.gov |

| Locomotion | Modified locomotor patterns | Expected to alter locomotor activity. nih.gov |

| Aggression | Changes in aggressive behavior | Potential to modulate aggression. nih.gov |

| Nociception | Altered pain perception | Potential to influence nociceptive pathways. nih.gov |

Pharmacokinetic and Metabolic Studies in Non-human Systems

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of Clobenztropine and its analogs in preclinical species are critical for understanding their potential to reach target sites, particularly within the central nervous system.

Blood-Brain Barrier Permeation in Preclinical Species

Studies utilizing in vitro models such as Madin-Darby canine kidney-multidrug resistance 1 (MDCK-MDR1) and Caco-2 monolayers have been employed to assess the permeability of this compound analogs across the blood-brain barrier (BBB). These models help predict how compounds interact with efflux transporters like P-glycoprotein (P-gp), which can limit CNS penetration nih.govnih.gov.

In these in vitro studies, chloro benztropine analogs exhibited varying permeability coefficients, ranging from 8.26 to 32.23 x 10⁻⁶ cm/s across MDCK-MDR1 cells and 1.37 to 21.65 x 10⁻⁶ cm/s across Caco-2 cells nih.gov. Efflux ratios, indicative of active transport out of cells, ranged from 2.1 to 6.9 for MDCK-MDR1 and 3.3 to 28.4 for Caco-2 cells nih.gov. The presence of verapamil, a P-gp inhibitor, reduced these efflux ratios and enhanced the absorptive transport of the chloro benztropine analogs, confirming the involvement of P-gp in their transport nih.gov.

In vivo studies in Sprague-Dawley rats demonstrated that the brain uptake of 4'-chloro- and 4',4''-dichloro-benztropine (4'-Cl and 4',4''-diCl BZT) was comparable and notably higher than that of cocaine. The brain-to-plasma partition coefficients for these analogs were between 4.6-4.7, significantly exceeding cocaine's value of 2.1 nih.gov. This suggests a favorable penetration of these analogs across the BBB. General studies on benztropine also indicate high permeability across the blood-brain barrier drugbank.com.

Table 5.1.1: In Vitro Blood-Brain Barrier Permeability and Efflux Ratios for Chloro Benztropine Analogs

| Compound/Model | Permeability (x 10⁻⁶ cm/s) | Efflux Ratio |

| Chloro BZT Analogs (MDCK-MDR1) | 8.26 – 32.23 | 2.1 – 6.9 |

| Chloro BZT Analogs (Caco-2) | 1.37 – 21.65 | 3.3 – 28.4 |

Tissue Distribution and Accumulation Profiles

The distribution characteristics of this compound analogs, as indicated by their half-life (t₁/₂) and steady-state volume of distribution (Vdss), were evaluated in preclinical species. In Sprague-Dawley rats, the rank order for elimination half-life was observed as 4',4''-diCl BZT >> 4'-Cl BZT > cocaine nih.gov. Similarly, the rank order for steady-state volume of distribution was 4'-Cl BZT > 4',4''-diCl BZT >> cocaine nih.gov. Specific quantitative values for these parameters were not detailed in the available literature.

Generally, benztropine is known to have a large volume of distribution, estimated between 12-30 L/kg drugbank.com. It distributes throughout the body following oral administration researchgate.net. Studies in rats indicated that brain concentrations were approximately one-third of blood concentrations, whereas in dogs, brain concentrations were found to be as high as blood concentrations nih.gov.

Table 5.1.2: Comparative Brain Uptake and Distribution Parameters

| Compound/Parameter | Brain-to-Plasma Partition Coefficient | Elimination Half-life (Rank Order) | Steady-State Volume of Distribution (Rank Order) |

| 4'-Cl BZT | 4.6 – 4.7 | 4'-Cl BZT > 4',4''-diCl BZT | 4'-Cl BZT > 4',4''-diCl BZT |

| 4',4''-diCl BZT | 4.6 – 4.7 | 4',4''-diCl BZT >> 4'-Cl BZT | 4'-Cl BZT > 4',4''-diCl BZT |

| Cocaine | 2.1 | Cocaine (shortest) | Cocaine (smallest) |

Metabolic Pathways and Enzyme Involvement in Animal Species

Understanding the metabolic fate of this compound is crucial for predicting its efficacy and potential drug-drug interactions.

Cytochrome P450 Enzyme Contributions to this compound Metabolism

Cytochrome P450 (CYP) enzymes play a pivotal role in the oxidative metabolism of many xenobiotics, including drugs probes-drugs.orgwto.org. Studies have identified specific CYP enzymes involved in the metabolism of benztropine analogs. For the dichloro benztropine analog, 4',4''-diCl BZT, it was found to be a substrate for human CYP2D6 and CYP2C19, as well as rat CYP2C11 and CYP3A1 nih.gov.

Benztropine itself undergoes hepatic metabolism, primarily through N-oxidation, N-dealkylation, and ring hydroxylation drugbank.comprobes-drugs.org. Research utilizes recombinant CYP enzymes from various species to elucidate these metabolic pathways pharmgkb.org.

Table 5.2.1: Cytochrome P450 Enzymes Involved in 4',4''-diCl Benztropine Metabolism

| Species | Identified CYP Enzymes |

| Human | CYP2D6, CYP2C19 |

| Rat | CYP2C11, CYP3A1 |

Identification and Characterization of Major Metabolites

The identification and characterization of drug metabolites are essential components of preclinical drug development, as metabolites can contribute to efficacy, toxicity, or drug-drug interactions science.gov.

For benztropine, preclinical studies in rats have identified several metabolites in urine and bile. These include benztropine N-oxide, N-desmethylbenztropine, N-desmethyl-4'-hydroxybenztropine, 4'-hydroxybenztropine N-oxide, and methoxy-4'-hydroxybenztropine, in addition to the unchanged parent compound nih.gov. Benztropine metabolism is known to produce a complex profile, yielding eight phase-I metabolites and four glucuronide conjugates drugbank.comprobes-drugs.org.

While studies have investigated the metabolism of chloro benztropine analogs nih.gov, specific major metabolites for this compound or its direct chloro-substituted analogs were not detailed in the reviewed search results.

Excretion Routes and Clearance Rates in Preclinical Models

The elimination of this compound and its metabolites from the body is primarily characterized by clearance rates and specific excretion routes.

The chloro benztropine analogs have been noted to differ significantly in their clearance nih.gov. However, specific quantitative clearance rates (e.g., CL/F) for this compound or its analogs were not provided in the available literature. For context, the oral clearance of clobazam, a related compound, ranged from 1.9 to 2.3 L/h in animal studies researchgate.net.

Regarding excretion routes, benztropine is primarily excreted in the urine, with a portion also found unchanged in the feces probes-drugs.org. Its metabolites are excreted via both urine and bile nih.gov. Studies on clobazam indicate that it and its metabolites are mainly excreted renally researchgate.net. In rats, a significant portion of radioactivity was excreted in feces after administration, while dogs and monkeys predominantly excreted radioactivity via urine researchgate.netnih.gov. Specific excretion pathways for this compound and its chloro analogs were not explicitly detailed in the provided search results.

List of Compounds Mentioned:

Benztropine (also referred to as Benzatropine)

this compound

4'-Chloro-benztropine (4'-Cl BZT)

4',4''-Dichloro-benztropine (4',4''-diCl BZT)

Cocaine

Verapamil

Structure-activity Relationship Sar and Analog Development

Impact of Tropane Ring Modifications on Pharmacological Activity and Selectivity

The tropane ring is a fundamental bicyclic scaffold found in a variety of biologically active compounds. numberanalytics.comwikipedia.org Modifications to this core structure can significantly alter the pharmacological properties of the resulting analogs. inhn.orgnih.gov The tropane skeleton's rigid conformation plays a key role in orienting the functional groups for optimal interaction with their biological targets.

The biosynthesis of tropane alkaloids involves a series of enzymatic reactions that create the characteristic bicyclic ring system. numberanalytics.com Synthetic chemistry has further expanded the diversity of tropane derivatives, allowing for the exploration of a wider range of structural modifications. researchgate.net These modifications can include altering the stereochemistry at the 3-position, introducing substituents on the tropane ring itself, or modifying the nitrogen bridge. Each of these changes can impact how the molecule fits into the binding pockets of its target receptors and transporters, thereby affecting its potency and selectivity.

Role of Aromatic Substitutions (e.g., Chloro Group) on Receptor Binding and Potency

The nature and position of substituents on the aromatic rings of clobenzotropine are critical determinants of its receptor binding affinity and potency. Electrophilic aromatic substitution is a fundamental reaction used to introduce various functional groups onto an aromatic ring, thereby altering its electronic and steric properties. wikipedia.org

For example, in a series of 2-chloroadenine derivatives, a chloro group was part of the lead compound's structure, which showed high selectivity for its target enzyme. nih.gov Similarly, in studies of lobeline analogs, replacement of a hydroxyl group with a chloro group did not negatively affect binding affinity at nicotinic acetylcholine receptors, indicating that in some contexts, a chloro substituent can be a suitable replacement for other functional groups. nih.gov

The position of the substituent on the aromatic ring is also paramount. The distribution of electron density in a substituted aromatic ring is not uniform and is concentrated at the ortho, meta, and para positions relative to the substituent. wikipedia.org This directional effect dictates where the molecule is most likely to interact with complementary residues in the receptor.

Stereochemical Influences on Clobenztropine's Pharmacodynamic Profile

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs like clobenzotropine. ijpsjournal.comresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov

The differential pharmacological activity between stereoisomers can manifest in several ways:

One enantiomer may be responsible for the desired therapeutic effect, while the other is inactive. nih.gov

The enantiomers may have qualitatively similar effects but differ in potency. nih.gov

The enantiomers may have qualitatively different pharmacological activities, with one possibly contributing to undesirable side effects. nih.gov

For tropane alkaloids, stereoselectivity is a well-established phenomenon. For instance, the S-(-)-isomer of hyoscyamine is estimated to be 30 to 300 times more potent as an anticholinergic agent than its R-(+)-isomer. nih.gov This difference is attributed to the different affinities of the stereoisomers for muscarinic receptors. nih.gov Similarly, for β-adrenergic blockers, the (-)-enantiomers are generally more active than the (+)-enantiomers. mdpi.com

Therefore, understanding the stereochemical requirements for clobenzotropine's activity at the dopamine transporter, as well as at muscarinic and histamine receptors, is essential for developing more selective and potent analogs. Characterizing the pharmacological activity of individual enantiomers is a critical step in drug development. fda.gov

Design Principles for Novel this compound Analogs with Enhanced Profiles

The rational design of new clobenzotropine analogs aims to improve upon the parent molecule's properties, such as enhancing its selectivity for the dopamine transporter while reducing its affinity for muscarinic and histamine receptors, and optimizing its pharmacokinetic profile. mdpi.commdpi.com

Strategies for Modulating Dopamine Transporter Selectivity

The development of selective dopamine transporter (DAT) inhibitors is a key area of research for various neurological and psychiatric disorders. uni-mainz.demdpi.com The goal is to design ligands that have high affinity for DAT while exhibiting minimal interaction with other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). uni-mainz.de

Structure-activity relationship (SAR) studies on cocaine analogs have been instrumental in identifying the structural features necessary for DAT potency and selectivity. nih.gov These studies have shown that modifications to the tropane scaffold can lead to compounds with atypical DAT inhibitor profiles, which may have therapeutic advantages. nih.gov

Computational modeling and molecular dynamics simulations can aid in the design of novel analogs by providing insights into how different structural modifications might affect binding to the DAT. nih.gov The dopamine transporter has a primary (S1) and a secondary (S2) substrate binding site, and designing ligands that interact with these sites in a specific manner can lead to enhanced affinity and selectivity. nih.gov For example, bivalent ligands with two pharmacophoric "heads" have been shown to occupy both the S1 and S2 sites, resulting in a significant increase in DAT affinity. nih.gov

Approaches for Altering Muscarinic and Histamine Receptor Affinity

To reduce the side effects associated with clobenzotropine's anticholinergic and antihistaminic activity, medicinal chemists can employ several strategies to decrease its affinity for muscarinic and histamine receptors. One approach is to introduce steric hindrance that prevents the molecule from fitting into the binding pockets of these receptors. This could involve adding bulky substituents at positions that are critical for binding to muscarinic and histamine receptors but are more tolerant of substitution for DAT binding.

Another strategy is to alter the electronic properties of the molecule to disfavor interactions with key residues in the muscarinic and histamine receptors. For example, modifying the nature and position of substituents on the aromatic rings can change the molecule's hydrogen bonding capacity and electrostatic potential, thereby reducing its affinity for these off-target receptors.

A successful example of reducing central nervous system side effects involves the N-butylation of scopolamine, which prevents it from crossing the blood-brain barrier. nih.gov While the goal for clobenzotropine analogs is different (i.e., reducing receptor affinity rather than brain penetration), this example illustrates how chemical modification can be used to mitigate undesirable effects.

Rational Design for Improved Pharmacokinetic Properties in Preclinical Systems

Key pharmacokinetic parameters that are often considered during drug design include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation. Modifications to improve solubility and membrane permeability can enhance oral bioavailability. frontiersin.org

Metabolic Stability: The susceptibility of a drug to be broken down by metabolic enzymes. Introducing groups that block sites of metabolism can increase a drug's half-life. mdpi.com

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood. While high protein binding can prolong a drug's duration of action, it can also limit the amount of free drug available to act at the target site. mdpi.com

Tissue Distribution: The ability of a drug to distribute to its target tissues. For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. mdpi.com

Preclinical pharmacokinetic studies in animal models are essential for evaluating the ADME properties of new analogs and for predicting their behavior in humans. porsolt.comfrontiersin.org By systematically modifying the structure of clobenzotropine and evaluating the pharmacokinetic profiles of the resulting analogs, it is possible to identify candidates with improved drug-like properties. mdpi.com

Computational and Biophysical Studies

Molecular Docking Simulations of Clobenztropine with Target Proteins

Molecular docking is a primary computational method used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. For this compound and its analogues, docking studies have been instrumental in exploring interactions with several key targets.

Ligand-Protein Interaction Analysis (e.g., DAT, mAChRs, H1R)

Dopamine Transporter (DAT): Benztropines (BZTs), a class to which this compound belongs, are recognized as potent inhibitors of the dopamine transporter (DAT) nih.govresearchgate.net. Molecular docking studies suggest that BZTs bind to a site that overlaps with the known binding pockets for dopamine and cocaine nih.gov. These studies indicate that this compound and related compounds exhibit varying binding affinities at DAT, with Ki values for benztropine analogues reported in the range of 8.5–6370 nM nih.gov. More specific data on Dopamine Uptake Inhibition Potency (DUIP) for benztropine analogues at wild-type DAT ranges from 15 to 964 nM researchgate.net. Furthermore, studies comparing the binding of modafinil with classical DAT inhibitors like cocaine and atypical inhibitors like benztropine suggest that benztropine interacts with DAT in a manner that influences transporter conformation differently from cocaine semanticscholar.org.

Histamine H1 Receptor (H1R): Benztropine analogues also demonstrate varied binding affinities for the histamine H1 receptor (H1R), with Ki values spanning from 16 to 37,600 nM nih.gov. Computational analyses have explored the structure-activity relationships for these compounds at H1R, suggesting that while smaller substituents on the aromatic rings of the diphenyl methoxy group are generally tolerated for both DAT and H1R binding, substitution on only one aromatic ring is preferred for H1R interaction nih.gov.

Muscarinic Acetylcholine Receptors (mAChRs): Benztropine is known to act as an antagonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes patsnap.comnih.govnih.gov. While direct molecular docking studies of this compound on mAChRs are not extensively detailed in the provided snippets, the known interaction of benztropine with these receptors highlights them as relevant targets for computational investigation within this chemical class.

SARS-CoV-2 Fusion Peptide: this compound has been identified as a small-molecule entry inhibitor targeting the fusion peptide of the SARS-CoV-2 spike glycoprotein nih.govfrontiersin.org. Screening efforts identified this compound with an IC50 value of 12.6 μM against SARS-CoV-2 frontiersin.org. Molecular docking and virtual screening studies have been employed to discover such inhibitors, often involving pharmacophore models based on predicted binding interactions at the fusion peptide site doi.orgacs.org.

Binding Site Characterization and Residue Importance

Understanding the specific residues and features within a protein's binding site is crucial for rational drug design.

Dopamine Transporter (DAT): Docking studies and mutagenesis experiments have identified several key residues in the DAT binding site that are important for benztropine interaction. Valine 152 (Val152) in transmembrane segment 3 (TM3) and Aspartic acid 79 (Asp79) in TM1 are critically implicated; mutations at these positions significantly affect benztropine's binding affinity and potency nih.govresearchgate.netresearchgate.net. Other residues such as Serine 422 (Ser422) and Asparagine 157 (Asn157) have also been shown to influence benztropine affinity nih.gov. The binding site for benztropines is characterized as overlapping with the primary substrate binding pocket and interacting with residues like Ala479 and Ala480 nih.gov.

SARS-CoV-2 Fusion Peptide: Pharmacophore models developed for the SARS-CoV-2 fusion peptide binding site suggest specific interactions are critical for inhibition. These include hydrogen bond donation from residues like Asp867, aromatic interactions with residues such as Phe833, and hydrophobic interactions involving Leu828 and Val826 doi.org. These features define the structural requirements for molecules that can effectively block viral entry via the fusion peptide.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular Dynamics (MD) simulations provide dynamic insights into protein-ligand interactions, complementing static docking poses by revealing conformational flexibility, stability, and the energetic landscape of binding. While specific MD studies focusing solely on this compound are not detailed in the provided snippets, the general application of MD in drug discovery is well-established and relevant.

MD simulations are used to assess the stability of protein-ligand complexes over time, often by monitoring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) researchgate.netnih.govnih.govmdpi.com. Stable complexes typically exhibit low RMSD values, indicating that the ligand maintains its binding pose within the protein pocket nih.govmdpi.com. For instance, simulations of other compounds with viral proteins have shown stable conformations with RMSD values around 2 Å mdpi.com, and binding has been shown to enhance the structural stability of targets like SARS-CoV-2 3CLpro nih.govfrontiersin.org. MD can also help differentiate correct binding poses from decoys generated by docking, with stable poses being more likely to represent true interactions nih.gov. Studies on related compounds, such as toremifene, have involved MD simulations of up to 500 ns doi.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Prediction

QSAR modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity, enabling the prediction of activity for new compounds.

This compound has been included in QSAR studies, particularly in the context of potential SARS-CoV-2 inhibitors doi.org. While specific QSAR models developed for this compound are not detailed in the provided search results, QSAR studies generally involve the calculation of molecular descriptors (e.g., dipole moment, EHOMO, atomic charges) that numerically represent structural features biolscigroup.usprotoqsar.com. These descriptors are then correlated with experimental activity data (e.g., IC50, Ki) using statistical or machine learning methods biolscigroup.usprotoqsar.comschrodinger.com. The performance of QSAR models is evaluated using metrics such as the coefficient of determination (R²), cross-validation coefficient (Q²cv), and predictive correlation coefficient (r(pred)²) biolscigroup.usmedchemexpress.com. For example, QSAR models for other compound classes have reported Q²cv values above 0.6 and r(pred)² values above 0.7 medchemexpress.com. Benztropine analogues have also been studied comparatively for their structure-activity relationships at DAT and H1 receptors, highlighting how structural modifications influence affinity and selectivity nih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity researchgate.netnih.gov. These models are then used as filters in virtual screening (VS) campaigns to identify potential drug candidates from large chemical libraries.

Pharmacophore Modeling: Pharmacophore models for SARS-CoV-2 fusion peptide binding have been developed, incorporating features like hydrogen bond donors, aromatic interactions, and hydrophobic interactions doi.org. For histamine H1 receptor antagonism, pharmacophore models have been built using templates like cyproheptadine, aiding in the analysis of benztropine analogue activities nih.gov. General pharmacophore features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), and aromatic (AR) groups researchgate.netnih.gov.

Virtual Screening: Virtual screening is widely employed to accelerate drug discovery by computationally sifting through vast compound libraries wikipedia.org. This compound itself emerged as a hit from virtual screening efforts targeting SARS-CoV-2 entry inhibition, following screening of large compound libraries (e.g., ~200,000 compounds) and subsequent docking and visual inspection frontiersin.orgacs.org. These campaigns often utilize structure-based docking with scoring functions like FRED-4.0.0 Chemguass4 to rank potential binders acs.org. Advanced workflows combine machine learning with docking to improve hit rates and efficiency schrodinger.comnih.gov.

Preclinical Exploration of Therapeutic Avenues

Potential in Models of Neurodegenerative Disorders (e.g., Parkinsonian Animal Models)

The investigation of Clobenztropine in models of neurodegenerative disorders is primarily rationalized by the known clinical use of its parent compound, benztropine, in the management of Parkinson's disease. chemsrc.comdrugbank.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, leading to an imbalance with the cholinergic system and resulting in motor symptoms like tremor, rigidity, and slowness of movement. chemsrc.comdrugbank.com

Benztropine is thought to exert its therapeutic effects through a dual mechanism: blocking the reuptake of dopamine, which increases the availability of dopamine in the synapse, and antagonizing muscarinic acetylcholine receptors, which helps restore the dopamine/acetylcholine balance. chemsrc.comdrugbank.com As a benztropine analogue, this compound shares this theoretical potential to modulate the dopaminergic and cholinergic systems.

Animal models of Parkinson's disease, often created by administering neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, replicate the loss of dopaminergic neurons and the resulting motor impairments. iiab.me These models are crucial for testing novel therapeutic agents that could alleviate motor deficits. Given its profile as a dopamine reuptake inhibitor, this compound is a logical candidate for evaluation in such models. However, a review of the available scientific literature indicates a lack of published preclinical studies specifically examining the effects of this compound on motor function in Parkinsonian animal models.

Beyond symptomatic treatment, a key goal in neurodegenerative disease research is to find agents that can protect neurons from damage and slow disease progression. Neuroprotective strategies are evaluated in both cellular (in vitro) and animal (in vivo) systems where neurons are challenged with toxins or other stressors that induce cell death. While some psychopharmacological agents have been explored for potential neuroprotective effects, specific preclinical studies evaluating the neuroprotective properties of this compound in cellular or animal systems relevant to neurodegenerative disorders have not been reported in the literature. googleapis.com

Modulation of Motor Deficits in Animal Models

Evaluation in Preclinical Models of Anticholinergic or Antihistaminic Conditions (e.g., Spasm, Allergic Reactions)

This compound is classified as an antihistamine and, as an analogue of benztropine, is also known to possess anticholinergic properties. drugbank.comscribd.comepdf.pub Benztropine and its derivatives exhibit varied binding affinities for histamine H1 receptors and muscarinic M1 receptors. nih.govnih.gov This pharmacology underpins their potential use in conditions related to the activity of histamine and acetylcholine, such as allergic reactions or smooth muscle spasms.

Preclinical research has established that benztropine's antihistaminic activity is comparable to that of pyrilamine, while its in vivo anticholinergic potency is approximately half that of atropine. drugbank.com Structure-activity relationship studies on a series of benztropine analogues have revealed a wide range of binding affinities for both the dopamine transporter and the histamine H1 receptor. nih.govnih.gov Notably, these studies found no significant correlation between a compound's affinity for the DAT and its affinity for the H1 receptor, suggesting that these two properties can be pharmacologically separated and optimized independently during drug design. nih.gov

Despite the clear characterization of this compound and its analogues as binding to these receptors, specific preclinical studies evaluating the functional effects of this compound in animal models of conditions like muscle spasm or systemic allergic reactions are not extensively detailed in the available literature.

| Compound Class | Histamine H1 Receptor | Muscarinic M1 Receptor |

|---|---|---|

| Benztropine Analogues (General Range) | 16 - 37,600 | Data Varied, Often High Affinity |

This table shows the general range of binding affinities (Ki) for a series of benztropine analogues at the histamine H1 receptor. A lower Ki value indicates higher affinity. The parent compound, benztropine, and its analogues are also known to bind to muscarinic M1 receptors, contributing to their anticholinergic effects. nih.govdrugbank.comnih.gov

Emerging Preclinical Research Areas (e.g., Antiviral Potential in In Vitro/Animal Models)

While the primary therapeutic indications for this compound have been well-established, emerging areas of preclinical research could explore novel applications for this compound. One such potential avenue is the investigation of its antiviral properties. Currently, there is a notable absence of direct preclinical studies, both in vitro and in animal models, specifically evaluating the antiviral efficacy of this compound. However, based on its pharmacological classification as an anticholinergic and antihistaminic agent, a rationale for future investigation can be constructed by examining the antiviral activities of other drugs within these classes.

Recent research has highlighted that some anticholinergic and antihistaminic compounds may exhibit antiviral effects, suggesting a potential area for the preclinical exploration of this compound. For instance, studies have demonstrated that certain antihistamines, such as diphenhydramine, hydroxyzine, and azelastine, show direct antiviral activity against SARS-CoV-2 in in vitro settings. nih.govnih.govufhealth.org The proposed mechanisms for these effects are often independent of their primary histamine receptor targets and may involve interactions with viral entry pathways or host factors like the sigma-1 receptor and angiotensin-converting enzyme 2 (ACE2). nih.govnih.gov

Similarly, some compounds with anticholinergic properties have been investigated for their antiviral potential. The anticholinergic drug atropine, for example, has been reported to exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1) in vitro, with a proposed mechanism involving the blockage of viral protein glycosylation. mnba-journal.comresearchgate.net Another anticholinergic agent, cycrimine, has been identified through in silico screening and subsequently confirmed in vitro to possess anti-influenza A virus activity. mdpi.comresearchgate.net

Given that this compound shares pharmacological properties with these compounds, future preclinical studies could be designed to screen for similar antiviral activities. ontosight.ainih.govdrugbank.com Initial in vitro studies could assess the efficacy of this compound against a panel of viruses, particularly those for which other anticholinergics or antihistamines have shown activity. Standard assays, such as cytopathic effect (CPE) reduction assays or plaque reduction assays, could be employed to determine any direct antiviral effects. usu.edu

Should in vitro activity be established, subsequent research in animal models would be a critical next step to evaluate potential therapeutic efficacy. These studies would be essential to understand the compound's behavior and potential antiviral effects in a whole-organism system.

The following table summarizes the observed in vitro antiviral activity of selected anticholinergic and antihistaminic drugs, which could serve as a basis for designing future preclinical research on this compound.

| Drug | Drug Class | Virus | Observed In Vitro Effect | Potential Mechanism of Action |

| Atropine | Anticholinergic | Herpes Simplex Virus-1 (HSV-1) | Blocked the production of new infectious virions. | Inhibition of viral protein glycosylation. mnba-journal.comresearchgate.net |

| Cycrimine | Anticholinergic | Influenza A Virus | Demonstrated antiviral efficacy across various subtypes. | Potential inhibitor of influenza virus infection. mdpi.comresearchgate.net |

| Diphenhydramine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to the sigma-1 receptor. nih.govnih.gov |

| Hydroxyzine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to ACE2 and the sigma-1 receptor. nih.govnih.gov |

| Azelastine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to ACE2 and the sigma-1 receptor. nih.govnih.gov |

It is crucial to underscore that the antiviral potential of this compound remains hypothetical and requires rigorous preclinical investigation. The findings related to other drugs in its class provide a scientific rationale for embarking on such exploratory studies, which could potentially broaden the therapeutic scope of this compound.

Future Directions and Research Perspectives

Unexplored Receptor/Transporter Interactions and Their Preclinical Significance

Future research could involve comprehensive preclinical profiling of Clobenztropine to identify previously uncharacterized receptor and transporter interactions. While its primary anticholinergic and antihistaminic activities are recognized, a deeper understanding of its binding affinity across a broader panel of G protein-coupled receptors (GPCRs), ion channels, and various transporter systems is warranted. Such studies could reveal off-target effects that may have been overlooked or identify novel therapeutic potentials. For instance, investigating interactions with monoamine transporters (e.g., dopamine, serotonin, norepinephrine transporters) or other neurotransmitter systems could unveil new pharmacological profiles. Preclinical significance would lie in mapping these interactions to potential beneficial or detrimental effects, guiding future analog design for improved selectivity and efficacy.

Development of Novel this compound Scaffolds for Enhanced Selectivity

Medicinal chemistry efforts could focus on developing novel this compound scaffolds with enhanced selectivity for specific muscarinic acetylcholine receptor subtypes (M1-M5) or histamine receptor subtypes (H1-H4). Current research may indicate broad-spectrum activity, leading to potential side effects. Structure-activity relationship (SAR) studies, guided by computational modeling, could identify key structural modifications that improve binding affinity and functional activity towards desired targets while reducing interactions with undesired ones. This approach aims to create analogs with a cleaner pharmacological profile, potentially leading to improved therapeutic outcomes in conditions where precise receptor modulation is critical.

Integration of Multi-Omics Data in Preclinical this compound Research

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) in preclinical studies could provide a systems-level understanding of this compound's mechanism of action and its impact on cellular pathways. By analyzing how this compound affects gene expression, protein levels, and metabolic profiles in relevant cell lines or animal models, researchers could identify novel targets, biomarkers of response or toxicity, and pathways that are significantly modulated. This data-driven approach could uncover previously unrecognized therapeutic applications or provide insights into the compound's complex pharmacological effects, thereby informing more targeted preclinical development.

Leveraging Artificial Intelligence and Machine Learning in Analog Design and Target Prediction

Artificial intelligence (AI) and machine learning (ML) methodologies offer powerful tools for accelerating drug discovery and analog design. For this compound, AI/ML could be employed to predict novel analogs with improved potency, selectivity, and pharmacokinetic properties. Machine learning models trained on existing SAR data, protein structures, and biological pathway information could identify promising chemical modifications. Furthermore, AI algorithms can be utilized for target prediction, screening large databases of potential biological targets to identify new therapeutic indications for this compound or its derivatives. This computational approach can significantly streamline the identification of lead compounds and potential drug targets.

Addressing Translational Challenges in Preclinical to Early-Stage Research for Novel Indications

A critical future direction involves addressing the translational challenges inherent in moving compounds like this compound from preclinical research to early-stage clinical trials, especially for novel indications. This includes optimizing preclinical models to better predict human responses, refining pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure appropriate dosing and exposure in humans, and identifying robust biomarkers for efficacy and safety. Research efforts should focus on understanding the blood-brain barrier penetration and central nervous system (CNS) effects more precisely, which are crucial for anticholinergic agents. Successfully navigating these translational hurdles is essential for exploring new therapeutic applications beyond its historically investigated uses and for ensuring the safe and effective progression into human studies.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Clobenztropine with high purity and yield?

- Methodological Answer : Begin with a robust synthetic pathway design, incorporating stoichiometric optimization and reaction condition controls (e.g., temperature, solvent selection). Use orthogonal purification techniques (e.g., column chromatography, recrystallization) to minimize impurities. Validate purity via HPLC and NMR spectroscopy, ensuring reproducibility by documenting procedural deviations .

- Key Considerations : Include negative controls (e.g., reaction without catalysts) to isolate variables affecting yield. Reference established protocols for analogous tropane alkaloids to refine synthetic steps .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC-MS) analyses for structural confirmation. Assess solubility, partition coefficient (logP), and stability under varying pH/temperature conditions. Cross-validate results with computational modeling (e.g., DFT for molecular geometry) .

- Data Interpretation : Compare experimental logP values with predicted results (e.g., using ChemAxon or ACD/Labs) to identify discrepancies caused by stereochemical factors .

Q. What in vitro pharmacological screening strategies are suitable for evaluating this compound’s receptor affinity?

- Methodological Answer : Use radioligand binding assays (e.g., for muscarinic or dopaminergic receptors) with positive/negative controls. Optimize assay conditions (e.g., buffer composition, incubation time) to reduce nonspecific binding. Validate results via dose-response curves and IC50 calculations .

- Pitfalls to Avoid : Account for batch-to-batch variability in receptor preparations and confirm compound stability during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy studies for this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) to assess whether in vivo exposure levels align with in vitro IC50 values. Use knock-out animal models to isolate target receptor contributions. Perform meta-analyses of existing data to identify confounding variables (e.g., metabolic degradation) .

- Framework : Apply scoping review methodologies to map discrepancies across studies, prioritizing variables like species-specific metabolism or dosing regimens .

Q. What strategies optimize this compound’s selectivity for specific receptor subtypes to minimize off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies with analogs modified at key functional groups (e.g., benzyl moiety). Use molecular docking simulations to predict binding affinities and guide synthetic modifications. Validate selectivity via functional assays (e.g., cAMP accumulation for GPCRs) .

- Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for further testing .

Q. How should longitudinal studies be designed to assess this compound’s neuroprotective effects in neurodegenerative models?

- Methodological Answer : Use randomized, blinded protocols with age-stratified animal cohorts. Incorporate multimodal endpoints (e.g., behavioral tests, biomarker analysis, histopathology). Ensure statistical power via sample size calculations and adjust for attrition bias .

- Data Integration : Leverage longitudinal mixed-effects models to account for intra-subject variability and time-dependent responses .

Q. What methodologies address the epigenetic effects of this compound in chronic exposure models?

- Methodological Answer : Perform genome-wide methylation sequencing (e.g., WGBS) or histone modification profiling (ChIP-seq) in target tissues. Pair with transcriptomic data to correlate epigenetic changes with gene expression. Use CRISPR-based editing to validate causal relationships .

- Critical Analysis : Contrast results with known epigenetic modulators (e.g., valproic acid) to contextualize this compound’s potency .

Q. How can translational challenges in this compound research be systematically evaluated?

- Methodological Answer : Implement a translational readiness framework, assessing parameters like toxicity thresholds, scalability of synthesis, and concordance between preclinical and clinical biomarkers. Use systematic reviews to identify gaps in dose-response extrapolation .

- Reporting Standards : Follow PRISMA guidelines for transparent reporting of translational data inconsistencies .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.